Cas no 392670-85-8 (2-(3,4-diMethylphenyl)-6-[(2-hydroxyethyl)aMino]-1H-benzo[de]isoquinoline-1,3(2H)-dione)
2-(3,4-Dimethylphenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a specialized organic compound featuring a benzo[de]isoquinoline-dione core with functional modifications enhancing its utility in research and industrial applications. The presence of a 3,4-dimethylphenyl group and a hydroxyethylamino substituent contributes to its unique electronic and steric properties, making it a potential candidate for applications in dye chemistry, photophysical studies, or as an intermediate in synthetic organic chemistry. Its structural design allows for tunable solubility and reactivity, facilitating further derivatization. The compound’s stability and functional group compatibility may also support investigations in material science or biological research, where tailored molecular frameworks are required.
![2-(3,4-diMethylphenyl)-6-[(2-hydroxyethyl)aMino]-1H-benzo[de]isoquinoline-1,3(2H)-dione structure](https://www.kuujia.com/scimg/cas/392670-85-8x500.png)
392670-85-8 structure
Product name:2-(3,4-diMethylphenyl)-6-[(2-hydroxyethyl)aMino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
2-(3,4-diMethylphenyl)-6-[(2-hydroxyethyl)aMino]-1H-benzo[de]isoquinoline-1,3(2H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-diMethylphenyl)-6-[(2-hydroxyethyl)aMino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 392670-85-8
- AKOS024356956
- 2-(3,4-dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione
- 2-(3,4-Dimethylphenyl)-6-((2-hydroxyethyl)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- DTXSID90410230
- 6494-68-4
- DB-337561
- ST50985080
-
- Inchi: InChI=1S/C22H20N2O3/c1-13-6-7-15(12-14(13)2)24-21(26)17-5-3-4-16-19(23-10-11-25)9-8-18(20(16)17)22(24)27/h3-9,12,23,25H,10-11H2,1-2H3
- InChI Key: HGHWJYNIQPMKGT-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NCCO)C=CC=C4C2=O)C
Computed Properties
- Exact Mass: 360.14739250g/mol
- Monoisotopic Mass: 360.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
- XLogP3: 3.7
2-(3,4-diMethylphenyl)-6-[(2-hydroxyethyl)aMino]-1H-benzo[de]isoquinoline-1,3(2H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735112-1g |
2-(3,4-Dimethylphenyl)-6-((2-hydroxyethyl)amino)-1h-benzo[de]isoquinoline-1,3(2h)-dione |
392670-85-8 | 98% | 1g |
¥4802.00 | 2024-05-15 | |
Alichem | A189009078-1g |
2-(3,4-Dimethylphenyl)-6-((2-hydroxyethyl)amino)-1h-benzo[de]isoquinoline-1,3(2h)-dione |
392670-85-8 | 95% | 1g |
$544.50 | 2023-09-02 |
2-(3,4-diMethylphenyl)-6-[(2-hydroxyethyl)aMino]-1H-benzo[de]isoquinoline-1,3(2H)-dione Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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